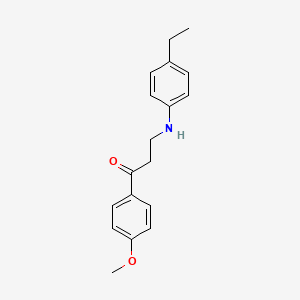

3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone

Description

Properties

IUPAC Name |

3-(4-ethylanilino)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-14-4-8-16(9-5-14)19-13-12-18(20)15-6-10-17(21-2)11-7-15/h4-11,19H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZTXDBPKGTWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477320-26-6 | |

| Record name | 3-(4-ETHYLANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-ethylaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Analogs

- 3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone (C₁₆H₁₆ClNO₂; 289.76 g/mol): Replacing the ethyl group with a chloro substituent (electron-withdrawing) reduces lipophilicity but may enhance binding to targets requiring electronegative interactions. This compound has been cataloged but lacks explicit activity data in the provided evidence .

Fluorinated and Methoxy-Substituted Derivatives

- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone; IC₅₀ = 4.70 μM): Bromine and iodine substituents (high electronegativity) correlate with potent inhibitory activity in chalcone derivatives, suggesting that electron-withdrawing groups improve potency in certain contexts .

Ethyl-Substituted Derivatives

Structure–Activity Relationship (SAR) Trends

Electron-Donating vs. Electron-Withdrawing Groups :

- In chalcone derivatives (e.g., Cardamonin , IC₅₀ = 4.35 μM), hydroxyl and methoxy groups (electron-donating) at specific positions enhance activity .

- Substitution with halogens (e.g., Cl, Br, I) or fluorine (electron-withdrawing) improves potency in enzyme inhibition assays, as seen in Compound 2j (IC₅₀ = 4.70 μM) and Aldi-2 .

- The ethyl group in the target compound, while lipophilic, may reduce electronegativity-driven binding compared to chloro or fluoro analogs.

- Steric and Lipophilic Effects: Bulky substituents (e.g., cyclohexyl in 1-(4-chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone) can decrease bioavailability due to poor solubility .

Comparative Data Table

Biological Activity

3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone is an organic compound classified as a ketone, notable for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in medicine and industry, and relevant research findings.

Chemical Structure and Properties

The compound features an ethylanilino group and a methoxyphenyl group attached to a propanone backbone. Its molecular formula is C17H21NO2, and it has a molecular weight of 273.36 g/mol. The presence of various functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It might bind to receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of protein synthesis.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against different cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it may inhibit tumor growth by affecting angiogenesis pathways.

In Vitro Studies

A series of in vitro experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Caspase activation |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, warranting further investigation into its therapeutic potential.

Animal Studies

In vivo studies using murine models have shown promising results regarding the antitumor efficacy of the compound. Treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. The studies also indicated minimal toxicity to normal tissues, highlighting its potential as a selective anticancer agent.

Applications in Medicine and Industry

This compound is being explored for various applications:

- Pharmaceutical Development : Its promising biological activities make it a candidate for further development as an anticancer drug or antimicrobial agent.

- Industrial Uses : The compound is also utilized in the synthesis of dyes and pigments due to its chemical stability and reactivity.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to improve yield and purity. For structurally similar propanone derivatives, intramolecular condensation (e.g., using intermediates like phenyl acetoxy derivatives) has been effective . Additionally, substituent effects (e.g., methoxy vs. ethoxy groups) on reaction kinetics should be evaluated using HPLC or GC-MS to monitor intermediate formation .

Q. How can the structural and electronic properties of this compound be characterized for reproducibility in research?

- Methodological Answer : Use X-ray crystallography (for single crystals) to resolve bond angles and confirm stereochemistry, as demonstrated for analogous fluorophenyl-methoxyphenyl propanones . Pair this with DFT calculations to model electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR (¹H/¹³C) and IR spectra .

Q. What protocols are advised for assessing solubility and stability under varying pH conditions?

- Methodological Answer : Perform shake-flask experiments in buffered solutions (pH 1–13) with UV-Vis spectroscopy to quantify solubility. For stability, use accelerated degradation studies (40–60°C) and monitor by LC-MS to identify hydrolysis or oxidation byproducts, as seen in methoxyphenyl derivatives .

Q. How should researchers design preliminary biological activity screens for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases or cytochrome P450 isoforms) due to the triazine and anilino motifs in related compounds showing target-binding potential . Use fluorescence polarization or SPR to measure binding affinities, and validate with cell viability assays (e.g., MTT) in cancer or bacterial models .

Q. Which analytical techniques are critical for purity assessment and impurity profiling?

- Methodological Answer : Combine HPLC-DAD (for UV-active impurities) with high-resolution mass spectrometry (HRMS) to detect low-abundance contaminants. For chiral purity, use chiral stationary-phase chromatography, referencing methods for morpholinyl-substituted propanones .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of enzyme interaction for this compound?

- Methodological Answer : Employ crystallography or cryo-EM to resolve ligand-enzyme complexes, as done for triazine-core inhibitors . Complement with molecular dynamics simulations to study binding kinetics and allosteric effects. Validate using site-directed mutagenesis of putative binding residues .

Q. What methodologies are suitable for studying environmental fate and biodegradation pathways?

- Methodological Answer : Use OECD 301/302 guidelines for aerobic/anaerobic biodegradation testing in soil/water systems. Analyze metabolites via GC-MS or QTOF-MS, referencing studies on methoxyphenylpropanoates . Evaluate bioaccumulation potential using log Kow values derived from shake-flask partitioning experiments .

Q. How can computational modeling predict regioselectivity in derivative synthesis?

- Methodological Answer : Apply Fukui indices (for electrophilic/nucleophilic sites) and NBO analysis to predict reactivity. For example, morpholinyl and ethylanilino groups in similar compounds influence regioselectivity via steric and electronic effects . Validate with kinetic isotope effect (KIE) studies .

Q. How should conflicting data on biological activity between in vitro and in vivo models be resolved?

Q. What strategies mitigate challenges in achieving regioselective functionalization of the propanone core?

- Methodological Answer :

Use directing groups (e.g., boronates) or transition-metal catalysts (e.g., Pd/Cu) to control C-H activation sites. For example, methoxy groups on phenyl rings in analogous compounds direct ortho/para functionalization . Optimize via DoE (Design of Experiments) to balance steric and electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.